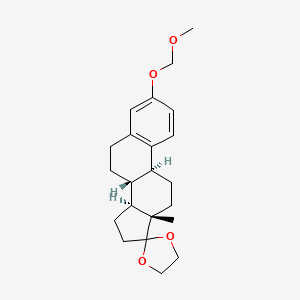
3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal is a synthetic steroid derivative. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxymethoxy group at the 3-position and an ethylene ketal protecting group at the 17-one position. These modifications enhance its stability and alter its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal typically involves multiple steps:
Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.
Methoxymethoxy Protection: The 3-hydroxyl group of estrone is protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Ethylene Ketal Formation: The 17-one group is protected by forming an ethylene ketal using ethylene glycol and an acid catalyst like p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Equipment: Automated reactors and purification systems ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone or other functional groups.
Substitution: The methoxymethoxy and ethylene ketal groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Formation of new derivatives with altered functional groups.
Scientific Research Applications
3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal has various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Estrone: Another natural estrogen, differing by the absence of the methoxymethoxy and ethylene ketal groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal is unique due to its specific modifications, which enhance its stability and alter its biological activity compared to other estrogens. These modifications make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(8'R,9'S,13'S,14'S)-3'-(methoxymethoxy)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H30O4/c1-21-9-7-18-17-6-4-16(24-14-23-2)13-15(17)3-5-19(18)20(21)8-10-22(21)25-11-12-26-22/h4,6,13,18-20H,3,5,7-12,14H2,1-2H3/t18-,19-,20+,21+/m1/s1 |
InChI Key |
AEBBMLRLTZZQDS-CGXNFDGLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCOC |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
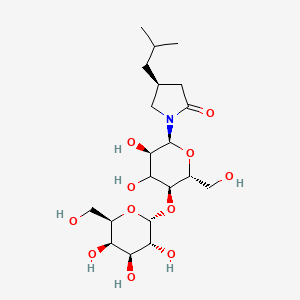

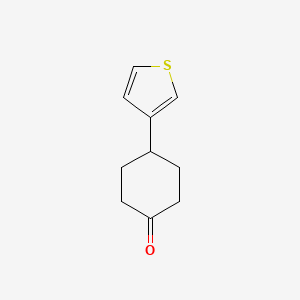
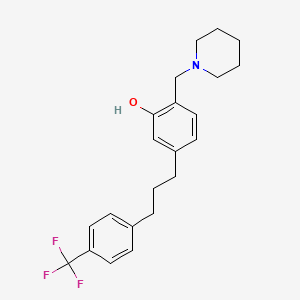
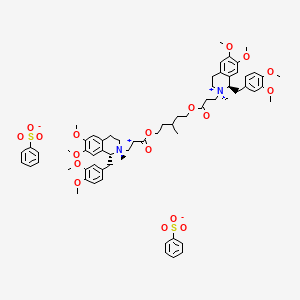
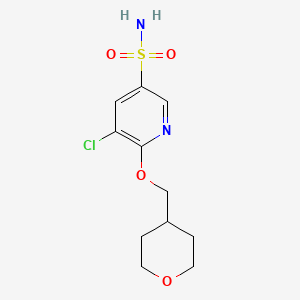
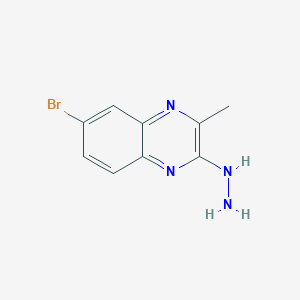

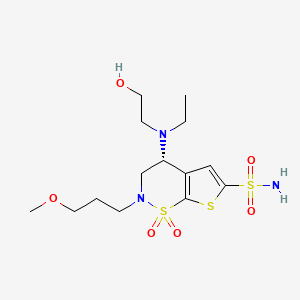
![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
![5-hydroxy-2-[3-(1,3-thiazol-4-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13865177.png)
![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)
